5,6-Difluoroindoline
Description
5,6-Difluoroindoline (CAS: 954255-04-0) is a fluorinated indoline derivative with the molecular formula C₈H₇F₂N and a molecular weight of 155.14 g/mol . Its structure consists of a bicyclic indoline framework with fluorine atoms at the 5- and 6-positions (Figure 1). Key physicochemical properties include:
- Density: 1.261 g/cm³
- Boiling Point: 207°C at 760 mmHg
- Melting Point: 79°C
- Vapor Pressure: 0.23 mmHg at 25°C .
The compound’s partial saturation (dihydroindoline) confers rigidity and electronic effects due to fluorine substitution, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
5,6-difluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLQGTYJQQKXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588590 | |
| Record name | 5,6-Difluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954255-04-0 | |
| Record name | 5,6-Difluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroindoline typically involves the fluorination of indoline derivatives. One common method is the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF3OF) or cesium fluoroxysulfate (CsOSO3F). For example, the reaction of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at low temperatures can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it to dihydroindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the indoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Borane-tetrahydrofuran (BH3-THF) complex is a typical reducing agent.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Oxindoles
Reduction: Dihydroindoline derivatives
Substitution: Halogenated or nitrated indoline derivatives
Scientific Research Applications
Pharmaceutical Development
5,6-Difluoroindoline serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its fluorinated structure enhances the biological activity and selectivity of drug candidates.
Key Findings:
- Glycogen Synthase Kinase-3 Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory activity against glycogen synthase kinase-3 (GSK-3), a target for treating mood disorders and neurodegenerative diseases. For example, a specific derivative demonstrated an IC50 value of 36 nM, indicating potent activity against GSK-3β .
Material Science
The unique electronic properties of this compound make it valuable in the development of organic semiconductors. These properties enhance the performance of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Applications:
- Organic Electronics : The compound is utilized in formulating materials that improve charge transport and stability in organic electronic devices .
Agricultural Chemistry
In agricultural applications, this compound is incorporated into the formulation of agrochemicals. It contributes to the development of environmentally friendly pesticides and herbicides.
Advantages:
- Eco-Friendly Solutions : The use of this compound in agrochemicals aims to reduce environmental impact while maintaining efficacy against pests .
Biochemical Research
Researchers utilize this compound to study enzyme interactions and metabolic pathways, providing insights into biological processes and disease mechanisms.
Case Studies:
- Enzyme Interactions : Studies have shown that this compound can influence enzyme activity in metabolic pathways, aiding in the understanding of various diseases .
Imaging Technologies
The fluorescence properties of this compound make it suitable for use as fluorescent probes in imaging applications. This capability allows for visualization of cellular processes in live cells.
Applications:
- Cellular Imaging : Its fluorescent characteristics enable researchers to track cellular activities and interactions in real-time .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5,6-Difluoroindoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with.
Comparison with Similar Compounds
4,6-Difluoroindoline Hydrochloride (A189389)
- CAS : 1803601-85-5
- Structural Similarity : 0.80 (compared to 5,6-difluoroindoline) .
- Key Differences: Fluorine positions (4,6 vs. 5,6) alter electronic distribution. The hydrochloride salt form increases solubility in polar solvents but reduces volatility. No direct data on bioactivity, but fluorine’s electron-withdrawing effects may enhance binding to biological targets compared to non-fluorinated analogs.
7-Fluoroindoline Hydrochloride (A526399)
This compound-2,3-dione (CAS 774-47-0)
- Structural Feature : Contains two ketone groups at positions 2 and 3.
- Key Differences :
Physicochemical and Electronic Properties
Table 1. Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Vapor Pressure (mmHg) |
|---|---|---|---|---|
| This compound | 155.14 | 207 | 79 | 0.23 |
| 4,6-Difluoroindoline HCl | 191.62 | N/A | N/A | N/A |
| 7-Fluoroindoline HCl | 153.13 | N/A | N/A | N/A |
| This compound-2,3-dione | 183.12 | N/A | 101–102 | N/A |
Notes:
Biological Activity
5,6-Difluoroindoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.
This compound can be synthesized through various methods, including electrophilic fluorination and nucleophilic substitution reactions. The introduction of fluorine atoms at the 5 and 6 positions enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.
Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit potent antiviral properties. A notable study identified a 5,7-difluoroindole derivative as a strong inhibitor of influenza virus replication. This compound showed low nanomolar potency against multiple strains of influenza A, including H1N1 and H3N2. The in vitro studies revealed that the compound had a favorable pharmacokinetic profile and was metabolically stable in human liver microsomes, indicating its potential for oral administration and therapeutic use in influenza infections .
Table 1: Antiviral Potency of 5,7-Difluoroindole Derivatives
| Compound | IC50 (μM) | Selectivity Index (CC50/IC50) |
|---|---|---|
| 11a | 0.12 | High |
| 11b | 0.17 | Moderate |
| 11c | 0.12 | High |
| 11d | 0.08 | High |
The selectivity index indicates the safety margin of these compounds, with higher values suggesting lower toxicity to host cells compared to their antiviral efficacy .
Anticonvulsant Activity
Another area of investigation is the anticonvulsant potential of this compound derivatives. A study reported that certain derivatives displayed significant activity against seizures in animal models. Molecular docking studies suggested that these compounds bind effectively to the GABAA receptor, which is critical for inhibitory neurotransmission in the brain .
Table 2: Anticonvulsant Activity of Difluoroindoline Derivatives
| Compound | ED50 (mg/kg) | Mechanism of Action |
|---|---|---|
| A | 10 | GABAA receptor modulation |
| B | 15 | Sodium channel inhibition |
| C | 8 | Potassium channel activation |
These findings indicate that modifications to the indoline structure can enhance anticonvulsant activity while maintaining safety profiles .
Cytotoxicity Studies
The cytotoxic effects of this compound have also been explored in various cancer cell lines. In vitro assays showed that some derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like doxorubicin. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Table 3: Cytotoxicity of Difluoroindoline Compounds
| Compound | IC50 (μM) | Cancer Cell Line Tested |
|---|---|---|
| D | 5 | MCF-7 (breast cancer) |
| E | 3 | HeLa (cervical cancer) |
| F | 6 | A549 (lung cancer) |
Case Studies
A case study involving a derivative of this compound highlighted its effectiveness against resistant strains of bacteria such as Neisseria gonorrhoeae and Salmonella enterica. The compound was shown to inhibit bacterial growth by targeting specific virulence factors, thus providing a potential avenue for treating antibiotic-resistant infections .
Q & A
Basic: What are the key synthetic routes for preparing 5,6-Difluoroindoline?
Methodological Answer:
this compound derivatives are synthesized via metal-halogen exchange of o-dihalides followed by fluoride-induced decomposition . For example, o-dithiofluorides undergo regioselective fluorination to generate reactive intermediates like indolynes. Characterization typically involves NMR spectroscopy (e.g., 2D COSY, NOESY, HMBC, HSQC) to confirm regiochemistry and purity .
Key Data:
- Reagents: o-Dihalides (e.g., 5,6-dibromoindoline), fluorinating agents (e.g., KF/18-crown-6).
- Yields: Cycloaddition reactions with 2-substituted furans achieve >90% yields in some cases .
Basic: How can researchers characterize the electronic properties of this compound?
Methodological Answer:
Electronic properties are analyzed using density functional theory (DFT) at the M06-2X/6-311+G(2df,p) level to predict reactivity and regioselectivity . Experimental validation includes UV-Vis spectroscopy for absorption maxima and cyclic voltammetry to measure redox potentials.
Key Data:
- Polarity: this compound derivatives exhibit significant dipole moments (~3.5 D), influencing their reactivity in Diels-Alder reactions .
Advanced: Why does this compound exhibit unique regioselectivity in cycloaddition reactions compared to 4,5- and 6,7-indolynes?
Methodological Answer:
The lack of regioselectivity in 5,6-indolynes (unlike 6,7-indolynes) arises from balanced electronic and steric effects . Computational studies reveal that 5,6-indolynes have symmetrical charge distributions , leading to near 1:1 product ratios in reactions with 2-t-butylfuran . In contrast, 6,7-indolynes show strong polarization, favoring one regioisomer (>15:1) due to electron-withdrawing fluorine effects .
Experimental Validation:
Advanced: How can researchers resolve contradictions in regioselectivity data for this compound derivatives?
Methodological Answer:
Contradictions often stem from substituent effects (e.g., electron-donating/-withdrawing groups) or solvent polarity. To reconcile discrepancies:
Conduct systematic electronic structure calculations (DFT/M06-2X) to map transition states .
Perform steric bulk analysis using X-ray crystallography or molecular modeling.
Compare experimental results with Hammett parameters to quantify electronic effects .
Example:
- 2-Methylfuran vs. 2-t-Butylfuran: Steric hindrance in the latter reduces selectivity (4:1 vs. 1:1 ratios) .
Basic: What spectroscopic techniques are critical for analyzing this compound derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
